6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Overview
Description
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound that belongs to the class of isoindoloquinazolines This compound is characterized by its unique structure, which combines an isoindoline and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of efficient catalysts, such as nanoporous silica, are likely to be employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline moiety, potentially leading to different isoindoloquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the isoindoloquinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the isoindoloquinazoline structure.
Scientific Research Applications
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: This compound shares a similar core structure but differs in the presence of a hydroxyethyl group.
2,6-bis(2-hydroxyethyl)-1-phenylimidazo[1,5-c]quinazoline-3,5-dione: Another related compound with imidazoquinazoline rings, used in the synthesis of polyurethanes.
Uniqueness
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is unique due to its specific combination of an isoindoline and quinazoline moiety, along with the hydroxyethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIHUKKVIGOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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